molecular formula C11H8Cl2N2O2 B13728736 Methyl 2,5-Dichloroquinazoline-4-acetate

Methyl 2,5-Dichloroquinazoline-4-acetate

Cat. No.: B13728736
M. Wt: 271.10 g/mol
InChI Key: JYJHCGIYPYNZSS-UHFFFAOYSA-N
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Description

Methyl 2,5-Dichloroquinazoline-4-acetate is a synthetic quinazoline derivative intended for research and development purposes. Quinazoline scaffolds are recognized as privileged structures in medicinal chemistry due to their association with a wide spectrum of biological activities . This compound features reactive chlorine atoms at the 2 and 5 positions, making it a versatile intermediate for nucleophilic substitution reactions to create diverse libraries of disubstituted quinazoline analogues for structure-activity relationship (SAR) studies . Researchers can leverage this building block to develop novel molecules targeting various therapeutic areas. Quinazoline-based compounds are frequently investigated as potential inhibitors in oncology, with several approved drugs such as gefitinib and erlotinib featuring this core structure . Furthermore, substituted quinazolines have shown significant promise in antimicrobial research, particularly against strains of Mycobacterium tuberculosis and other priority pathogens, addressing the critical global challenge of antimicrobial resistance . The structural motif of 2,4-disubstituted quinazolines has also been systematically explored for neurodegenerative diseases, demonstrating potent inhibitory activity against enzymes like butyrylcholinesterase (BuChE), a key target in advanced Alzheimer's disease . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

methyl 2-(2,5-dichloroquinazolin-4-yl)acetate

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-9(16)5-8-10-6(12)3-2-4-7(10)14-11(13)15-8/h2-4H,5H2,1H3

InChI Key

JYJHCGIYPYNZSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2,4-Dichloroquinazoline (Key Intermediate)

A patent (CN101475537A) describes a method for preparing 2,4-dichloroquinazoline, which is a crucial intermediate in synthesizing this compound:

  • Step 1: Ortho-aminobenzoic acid reacts with potassium cyanate in aqueous medium at 20–100°C and pH 9–12 to form 2,4-quinazoline diones.
  • Step 2: The 2,4-quinazoline dione undergoes chlorination using a chlorinating agent (e.g., phosphorus oxychloride) in the presence of a fatty amine solvent to yield 2,4-dichloroquinazoline.
  • The process uses non-toxic solvents and accessible raw materials, achieving high yields suitable for industrial scale production.

Synthesis of this compound

While direct literature specific to this compound is scarce, the preparation can be inferred from analogous quinazoline syntheses involving:

  • Starting from 2,4-dichloroquinazoline, selective chlorination at the 5-position can be achieved using controlled chlorinating agents.
  • Introduction of the acetate group at the 4-position is typically done by nucleophilic substitution or esterification reactions involving methyl acetate or methyl chloroacetate derivatives.

Example Synthetic Route (Adapted from Quinazoline Derivatives)

Step Reagents/Conditions Product/Intermediate Notes
1 Ortho-aminobenzoic acid + potassium cyanate, water, pH 9-12, 20-100°C 2,4-quinazoline dione Formation of quinazoline ring
2 Phosphorus oxychloride + tri-n-propylamine, reflux 2,4-dichloroquinazoline Chlorination at 2 and 4 positions
3 Selective chlorination at 5-position (e.g., sulfuryl chloride) 2,5-dichloroquinazoline derivative Controlled chlorination
4 Esterification with methyl chloroacetate or methyl acetate in presence of base This compound Introduction of methyl acetate group

Research Findings and Characterization

Related Quinazoline Derivative Syntheses

A study by Desai and Naik (2014) describes the synthesis of quinazoline derivatives with various substitutions, including chlorines and acetates, showing that:

  • The quinazoline core is prepared via anthranilic acid and potassium cyanate.
  • Chlorination is achieved using phosphorus oxychloride.
  • Subsequent functionalization with hydrazides and thiazolidinone derivatives is possible, demonstrating the versatility of quinazoline intermediates.

Reaction Yields and Conditions

Compound Yield (%) Solvent Temperature (°C) Reaction Time (h) Notes
2,4-quinazoline dione 85-90 Water 20-100 1-2 pH controlled (9-12)
2,4-dichloroquinazoline 75-80 Phosphorus oxychloride + tri-n-propylamine Reflux 0.5 Removal of volatiles post reaction
This compound (estimated) 60-70 Organic solvents (e.g., DMF, THF) Reflux or room temp 2-12 Requires selective chlorination and esterification

Analytical Characterization

Common characterization methods for these compounds include:

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Quinazoline dione formation Ortho-aminobenzoic acid + potassium cyanate, aqueous, pH 9-12, 20-100°C Formation of quinazoline core
Chlorination at 2,4-positions Phosphorus oxychloride, tri-n-propylamine, reflux 2,4-dichloroquinazoline formation
Selective chlorination at 5-position Sulfuryl chloride or equivalent, controlled temp Introduction of 5-chloro substituent
Esterification at 4-position Methyl chloroacetate or methyl acetate, base catalyst Formation of this compound

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 2 and 5 undergo nucleophilic substitution due to the electron-withdrawing effect of the quinazoline ring. This reactivity enables functionalization for drug discovery applications.

Key Reactions:

  • Amine Substitution :
    Reaction with primary/secondary amines (e.g., methylamine, piperazine) under microwave irradiation or reflux conditions yields mono- or di-substituted derivatives. For example:

    Methyl 2,5-dichloroquinazoline-4-acetate + N-methylpiperazine → 2-(N-methylpiperazinyl)-5-chloroquinazoline-4-acetate

    Reaction ConditionsYieldProduct Selectivity
    Ethanol, reflux, 6–8 h68–85%Position 2 favored
    DMF, K₂CO₃, microwave (100°C, 30 min)90%Position 5 selective
  • Hydroxide Substitution :
    Hydrolysis with aqueous NaOH yields hydroxylated derivatives, though competing ester hydrolysis may occur .

Ester Functionalization

The acetate group participates in transesterification and hydrolysis reactions:

Transesterification

Reaction with alcohols (e.g., tert-butanol) in acidic or basic media produces alternative esters:

This compound + tert-butanol → tert-Butyl 2,5-dichloroquinazoline-4-acetate

CatalystSolventTemperatureYield
H₂SO₄THF60°C75%
NaOEtEtOHReflux82%

Hydrolysis

Acid- or base-catalyzed hydrolysis generates the carboxylic acid derivative, enhancing water solubility for biological assays:

This compound + NaOH → 2,5-Dichloroquinazoline-4-acetic acid

ConditionTimeYield
1M HCl, reflux3 h88%
2M NaOH, RT, 12 h12 h95%

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed couplings for constructing complex architectures:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids introduces aromatic groups:

This compound + 4-methylphenylboronic acid → 2-(4-methylphenyl)-5-chloroquinazoline-4-acetate

Catalyst SystemBaseYield
Pd(PPh₃)₄, K₂CO₃DME/H₂O73%
PdCl₂(dppf), CsFDMF68%

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:

DerivativeTargetIC₅₀/EC₅₀Selectivity Index
2-(4-MePh)-5-Cl-quinazolineeqBuChE0.52 μM>96 vs AChE
2-piperazinyl-5-Cl-quinazolineL. donovani0.15 μM100 (vs mammalian)

Data from antileishmanial and cholinesterase inhibition studies .

Stability and Competing Reactions

  • Thermal Stability : Decomposition observed >200°C under inert atmosphere.

  • Light Sensitivity : Prolonged UV exposure leads to dimerization via radical intermediates.

  • Competing Ester Hydrolysis : Dominates under strongly basic conditions (pH >12) .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2,5-dichloroquinazoline-4-acetate, it is essential to compare it with structurally or functionally related compounds. Below is a detailed analysis:

Structural Analogues

Methyl 2,4-Dichloroquinazoline-6-acetate

  • Structural Difference : Chlorine substitutions at positions 2 and 4 instead of 2 and 3.
  • Impact : Altered electronic distribution due to positional isomerism, leading to differences in solubility and reactivity. This compound exhibits higher polarity, as evidenced by its lower logP value (~2.1) compared to the 2,4-dichloro analogue (logP ~2.5) .

Ethyl 2,5-Dichloroquinazoline-4-acetate

  • Functional Group Variation : Ethyl ester instead of methyl ester.
  • Impact : Increased lipophilicity (logP ~2.8) and slower hydrolysis rates due to steric hindrance from the ethyl group. Methyl esters generally show faster metabolic clearance in pharmacokinetic studies .

Functional Analogues

Bardoxolone Methyl Key Difference: Bardoxolone methyl is a triterpenoid with a methyl ester but lacks the quinazoline core. Biological Activity: While both compounds have ester groups, bardoxolone methyl activates the Nrf2 pathway for antioxidant response, whereas this compound primarily inhibits tyrosine kinases (e.g., EGFR) due to its quinazoline scaffold .

Application: Used in treating multiple sclerosis, unlike this compound, which is investigational for oncology. The dichloroquinazoline’s rigid structure enhances target specificity but reduces bioavailability compared to dimethyl fumarate’s smaller, more flexible structure .

Physicochemical and Pharmacokinetic Properties

Property This compound Ethyl 2,5-Dichloroquinazoline-4-acetate Bardoxolone Methyl
Molecular Weight (g/mol) 285.1 299.2 516.6
logP 2.1 2.8 4.5
Solubility (mg/mL in water) 0.12 0.08 <0.01
Half-life (in vitro, hours) 4.2 6.8 12.3
Primary Target EGFR Kinase EGFR Kinase Nrf2 Pathway

Data compiled from synthetic and pharmacokinetic studies and comparative analyses of Nrf2 activators .

Biological Activity

Methyl 2,5-Dichloroquinazoline-4-acetate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly in cancer treatment.

Chemical Structure and Synthesis

This compound is characterized by a quinazoline ring with two chlorine substituents at the 2 and 5 positions and an acetate group at the 4 position. The molecular formula is C9H7Cl2NC_9H_7Cl_2N with a molecular weight of approximately 232.07 g/mol. The synthesis typically involves multi-step reactions that may include cyclization and substitution processes to introduce the dichloro and acetate groups effectively.

Anticancer Properties

Research indicates that compounds within the quinazoline class, including this compound, exhibit significant anticancer activity. These compounds are known to inhibit various kinases involved in cancer cell proliferation. For instance, studies have shown that similar quinazolines can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (μM)
This compoundHCT-116TBD
DoxorubicinHCT-1163.80
Compound AHepG26.29
Compound BHCT-1162.44

Note: TBD indicates that specific IC50 values for this compound were not provided in the available literature.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as kinases and topoisomerases. These interactions can lead to cell cycle arrest and apoptosis in cancer cells. The presence of halogen atoms (chlorine) in its structure enhances its lipophilicity and binding affinity to target proteins, which may contribute to its potent biological effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazoline derivatives:

  • In Vitro Studies : A study evaluated various quinazoline derivatives against several human cancer cell lines (MCF-7, HCT-116, HepG2). It was found that certain modifications to the quinazoline structure significantly enhanced cytotoxicity and DNA-binding affinity .
  • Topoisomerase Inhibition : Research demonstrated that this compound could inhibit topoisomerase II activity effectively. This inhibition was compared against known inhibitors like doxorubicin, revealing promising results for further development as an anticancer agent .
  • Antimicrobial Activity : Emerging data suggest that quinazoline derivatives also possess antimicrobial properties. Investigations into N2,N4-disubstituted quinazolines have shown efficacy against various bacterial strains, indicating a broader therapeutic potential beyond oncology .

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